(S)-1-(2-Aminoethyl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-1-(2-Aminoethyl)pyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a carboxamide group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and aminoethyl compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Aminoethyl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, and other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(2-Aminoethyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxamide group can participate in amide bond formation. These interactions enable the compound to modulate various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-Amino-1-benzylpiperidine: Contains a benzyl group and a piperidine ring.
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate: A related compound with a different ring structure.
Uniqueness
(S)-1-(2-Aminoethyl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both an amino group and a carboxamide group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15N3O |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-1-(2-aminoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H15N3O/c8-3-5-10-4-1-2-6(10)7(9)11/h6H,1-5,8H2,(H2,9,11)/t6-/m0/s1 |
InChI Key |
HXRJVAKHIPRYSJ-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCN)C(=O)N |
Canonical SMILES |
C1CC(N(C1)CCN)C(=O)N |
Origin of Product |
United States |
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